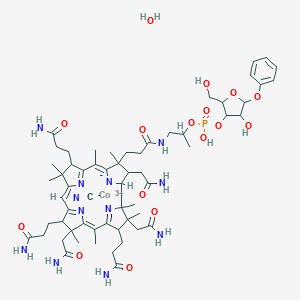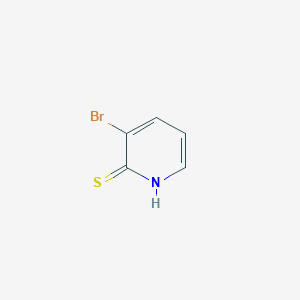
5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound "5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid" is a pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial, anticancer, antidiabetic, and anti-inflammatory properties. Pyrrole derivatives are characterized by a five-membered heterocyclic ring containing one nitrogen atom. The specific structure and substituents on the pyrrole ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-step reactions, including cyclocondensation, azo-coupling, and esterification. For instance, the synthesis of related compounds has been achieved through the reaction of various starting materials such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid . Similarly, halogenated pyrrole derivatives have been synthesized, which include steps like the formation of an ethoxy carbonyl chain and the introduction of a halogen substituent .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using techniques such as NMR spectroscopy, FT-IR spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, the crystal structure of a related pyrrole derivative was determined to be monoclinic with specific cell parameters, and the molecule was found to have a planar heterocyclic pyrrole ring with a rotated phenyl group .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. These interactions can lead to the formation of dimers or larger supramolecular structures, as observed in some studies . The reactivity of these compounds can be further analyzed using computational methods such as density functional theory (DFT), which helps predict the behavior of molecules in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Computational studies, including ab initio and DFT calculations, can provide insights into these properties by analyzing the electronic structure, bond lengths, bond angles, and torsional angles of the molecules . Additionally, spectroscopic techniques like NMR and FT-IR can be used to compare experimental data with theoretical predictions, further validating the molecular properties .
Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives have garnered attention for their anticancer properties. The functional groups present in these compounds, such as the phenyl ring and carboxylic acid functionality, offer multiple reactive sites for chemical modifications, potentially leading to enhanced anticancer activities. These derivatives have been explored for their roles as antitumor agents, both in traditional and contemporary medicinal research, highlighting their underutilized potential over decades. The synthesis and biological evaluation of cinnamoyl acids, esters, amides, hydrazides, and related derivatives have been comprehensively reviewed, providing insights into their medicinal significance in cancer research (De, Baltas, & Bedos-Belval, 2011).
Radical Cyclizations in Organic Synthesis
Radical cyclizations play a crucial role in organic synthesis, facilitating the construction of complex carbo- and heterocyclic compounds. The regiochemistry of these cyclizations, influenced by factors such as reaction temperature and the nature of radical precursors, can significantly affect the synthesis outcomes. For example, low temperatures favor 4-exo-trig cyclization, while higher temperatures promote 5-endo cyclization. The introduction of specific functional groups, such as a (Z)-phenylthio group, can further manipulate the cyclization pathways, offering a method to control the synthesis of therapeutically important materials (Ishibashi & Tamura, 2004).
Applications in Biocatalyst Inhibition and Material Synthesis
Carboxylic acids, including structures similar to 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, have been studied for their inhibitory effects on microbes at concentrations below desired yield and titer, emphasizing their role as microbial inhibitors used in food preservation. This highlights the broader application of carboxylic acids in biotechnological and microbiological contexts (Jarboe, Royce, & Liu, 2013). Furthermore, the radiation synthesis of copolymeric hydrogels for adsorption and separation purposes demonstrates the utility of carboxylic acid-containing compounds in material science, particularly in the creation of hydrogels with stimuli-responsive behaviors (Güven, Şen, Karadağ, & Saraydın, 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likecytochrome P450 and InhA and EthR in Mycobacterium tuberculosis. These enzymes play crucial roles in the physiological functions of the organism.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets throughhydrogen bonding or pi-pi stacking interactions . These interactions could lead to the inhibition of the target enzymes, thereby affecting the physiological functions of the organism.
Biochemical Pathways
The compound could potentially affect the mycolic acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the enzymes InhA and EthR. Mycolic acid is a major lipid component crucial for the viability of Mycobacterium tuberculosis. Therefore, the inhibition of this pathway could lead to the death of the bacteria.
Pharmacokinetics
Similar compounds have been found to pass thetwo-step molecular docking, P450 site of metabolism prediction, and pharmacokinetics filtering analysis . This suggests that the compound could have good bioavailability.
Result of Action
The result of the compound’s action could be the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the enzymes involved in the synthesis of mycolic acid, the compound could potentially lead to the death of the bacteria.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of the compound . For instance, changes in pH could affect the ionization state of the compound, thereby affecting its interaction with its targets. Similarly, high temperatures could lead to the degradation of the compound, reducing its efficacy.
properties
IUPAC Name |
1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKJXCLFXLNOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354447 | |
| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
131172-67-3 | |
| Record name | 1-Ethenyl-5-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



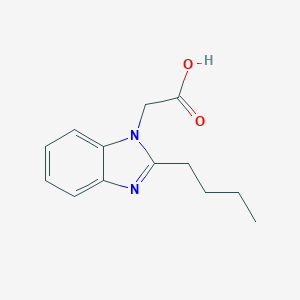
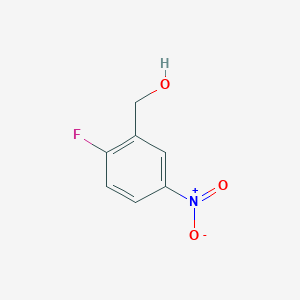


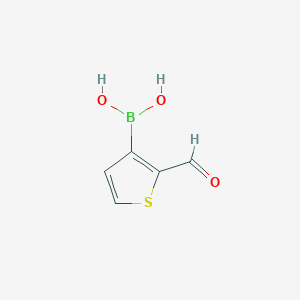
![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)




